1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine
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Overview
Description
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine is a compound that features a piperidine ring substituted with a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many biologically active compounds, and the addition of the pyrimidine ring can enhance its activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine typically involves the construction of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and an amidine. The resulting pyrimidine intermediate is then subjected to further reactions to introduce the cyclopropyl and methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of each step to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperidine moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit various biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine arabinoside are well-known pyrimidine derivatives with significant pharmacological properties.
Uniqueness
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine is unique due to the combination of the cyclopropyl and methyl groups on the pyrimidine ring, which can enhance its binding affinity and specificity for certain biological targets. This structural uniqueness may result in improved pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C13H20N4 |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C13H20N4/c1-9-15-12(10-2-3-10)8-13(16-9)17-6-4-11(14)5-7-17/h8,10-11H,2-7,14H2,1H3 |
InChI Key |
NGGQLPUKWKREAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)N)C3CC3 |
Origin of Product |
United States |
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